An In-Depth Technical Guide to the Structure, Stereochemistry, and Synthesis of 5-Bromocyclooct-1-ene
An In-Depth Technical Guide to the Structure, Stereochemistry, and Synthesis of 5-Bromocyclooct-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromocyclooct-1-ene, a halogenated cycloalkene, represents a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structural and stereochemical features, stemming from the eight-membered ring and the presence of both an alkene and an allylic bromide, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of 5-Bromocyclooct-1-ene, with a focus on the underlying principles and practical considerations for its use in a laboratory setting.
Molecular Structure and Stereochemistry
The systematic IUPAC name for the most common isomer of 5-Bromocyclooct-1-ene is (Z)-5-bromocyclooct-1-ene . The molecule consists of an eight-membered carbon ring containing a cis-configured double bond and a bromine atom at the allylic position (C5).
Isomerism
5-Bromocyclooct-1-ene can exist as several isomers, including:
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Constitutional Isomers: The position of the bromine atom and the double bond can vary within the cyclooctene ring. However, the allylic bromination of (Z)-cyclooctene, the most common synthetic route, primarily yields 5-Bromocyclooct-1-ene. Due to the formation of a resonance-stabilized allylic radical intermediate, a mixture of constitutional isomers can be obtained.[1]
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Geometric Isomers: The double bond in the cyclooctene ring can exist in either a cis (Z) or trans (E) configuration. The eight-membered ring is the smallest cycloalkene that can accommodate a stable trans double bond. (1E)-1-Bromocyclooct-1-ene is a known, but less common, isomer.[2]
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Enantiomers: The non-planar and chiral nature of the various conformations of the cyclooctene ring means that 5-Bromocyclooct-1-ene is a chiral molecule and can exist as a pair of enantiomers. The specific synthesis method will determine whether a racemic mixture or an enantiomerically enriched product is obtained.
Conformational Analysis
The conformational landscape of the cyclooctene ring is complex, with multiple low-energy conformations possible. The presence of the double bond and the bromine substituent further influences the preferred conformations. Understanding these conformations is crucial for predicting the molecule's reactivity.
Synthesis of (Z)-5-Bromocyclooct-1-ene
The most direct and widely employed method for the synthesis of (Z)-5-Bromocyclooct-1-ene is the allylic bromination of (Z)-cyclooctene using N-bromosuccinimide (NBS).[3][4][5] This reaction proceeds via a free-radical chain mechanism.
Reaction Mechanism
The Wohl-Ziegler reaction provides the mechanistic framework for the allylic bromination with NBS.[4][6] The key steps are:
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Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).[3]
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Propagation:
-
The bromine radical abstracts an allylic hydrogen from (Z)-cyclooctene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the product, (Z)-5-Bromocyclooct-1-ene, and a new bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.[5][7]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Mechanism of Allylic Bromination of (Z)-Cyclooctene with NBS.
Experimental Protocol
Materials:
-
(Z)-Cyclooctene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Apparatus for reflux, filtration, and solvent removal (rotary evaporator)
-
Apparatus for purification (e.g., fractional distillation or flash column chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (Z)-cyclooctene and the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Safety Precautions:
-
NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Purification and Characterization
Purification of 5-Bromocyclooct-1-ene from the reaction mixture is crucial to remove unreacted starting materials, the succinimide byproduct, and any isomeric byproducts.
Purification Methods
-
Filtration: To remove the insoluble succinimide.
-
Aqueous Workup: To remove water-soluble impurities.
-
Fractional Distillation: Effective for separating the product from lower-boiling starting materials and higher-boiling byproducts.
-
Flash Column Chromatography: A common technique for the purification of organic compounds, allowing for the separation of isomers based on their polarity.
Spectroscopic Characterization
The structure and purity of 5-Bromocyclooct-1-ene are confirmed using various spectroscopic techniques. Although specific, dedicated spectra for this compound were not found in the searched literature, the expected spectral features are outlined below based on general principles and data for similar compounds.
Table 1: Predicted Spectroscopic Data for (Z)-5-Bromocyclooct-1-ene
| Technique | Expected Features |
| ¹H NMR | - Olefinic protons (C1-H, C2-H): Multiplet in the range of δ 5.5-6.0 ppm. - Proton on the carbon bearing bromine (C5-H): Multiplet in the range of δ 4.5-5.0 ppm. - Allylic protons (C3-H₂, C8-H₂): Multiplets in the range of δ 2.0-2.5 ppm. - Other methylene protons (C4-H₂, C6-H₂, C7-H₂): Multiplets in the range of δ 1.2-2.0 ppm. |
| ¹³C NMR | - Olefinic carbons (C1, C2): Peaks in the range of δ 125-135 ppm. - Carbon bearing bromine (C5): Peak in the range of δ 50-60 ppm. - Allylic carbons (C3, C8): Peaks in the range of δ 30-40 ppm. - Other methylene carbons (C4, C6, C7): Peaks in the range of δ 25-35 ppm. |
| IR Spectroscopy | - C=C stretch: Weak to medium absorption around 1650 cm⁻¹. - =C-H stretch (alkene): Absorption above 3000 cm⁻¹. - C-H stretch (alkane): Absorptions below 3000 cm⁻¹. - C-Br stretch: Absorption in the fingerprint region, typically around 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): A pair of peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z = 188 and 190. - Fragment ions: A prominent peak corresponding to the loss of bromine ([M-Br]⁺) at m/z = 109. |
Applications in Synthesis
5-Bromocyclooct-1-ene is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups. The allylic bromide can participate in nucleophilic substitution reactions, while the double bond can undergo a variety of addition reactions. While specific examples of its use in drug development are not widely documented in the searched literature, its potential applications can be inferred from the reactivity of similar compounds like 5-bromo-1-pentene, which is used in the synthesis of anticancer and antimicrobial agents.
Potential synthetic transformations involving 5-Bromocyclooct-1-ene include:
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Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups.
-
Grignard Reagent Formation: The C-Br bond can be converted to a Grignard reagent, which can then react with various electrophiles.
-
Coupling Reactions: The compound can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds.
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Addition Reactions: The double bond can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation.
Conclusion
5-Bromocyclooct-1-ene is a fascinating molecule with a rich stereochemical landscape and significant synthetic utility. Its preparation via the allylic bromination of (Z)-cyclooctene is a classic example of a free-radical reaction. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use as a building block in the synthesis of more complex molecules for applications in materials science, and potentially in the development of new therapeutic agents. Further research into the specific applications of this versatile intermediate is warranted.
References
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Allylic Bromination Using NBS - YouTube. (2014, February 10). Retrieved from [Link]
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Allylic and Benzylic Bromination with NBS | Chad's Prep®. (n.d.). Retrieved from [Link]
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Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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5-Bromocyclooct-1-ene | C8H13Br | CID 13297860. (n.d.). PubChem. Retrieved from [Link]
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Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
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5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]
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Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
- Arynes in Natural Product Synthesis. (2021). International Journal for Research in Applied Science and Engineering Technology, 9(7), 2395-2401.
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Synthesis of (Z)-5-bromopent-2-ene - YouTube. (2024, January 31). Retrieved from [Link]
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Emerging applications of 5-bromo-1-pentene in medicine. (n.d.). XinChem. Retrieved from [Link]
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